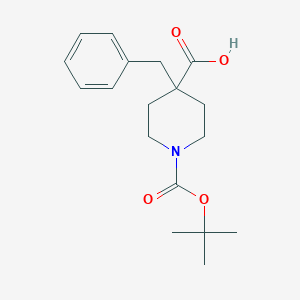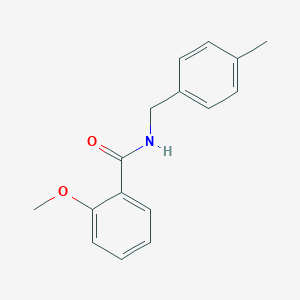
2-methoxy-N-(4-methylbenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(4-methylbenzyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'BML-210,' and it has been synthesized through different methods.
作用機序
The mechanism of action of 2-methoxy-N-(4-methylbenzyl)benzamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. This compound inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This results in the inhibition of the production of pro-inflammatory cytokines and the reduction of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has also been shown to have antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
実験室実験の利点と制限
One of the significant advantages of using 2-methoxy-N-(4-methylbenzyl)benzamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal candidate for various scientific research applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-methoxy-N-(4-methylbenzyl)benzamide. One of the potential directions is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another direction is the investigation of the antitumor activity of this compound and its potential use in cancer therapy. Additionally, the study of the biochemical and physiological effects of this compound can lead to the discovery of new therapeutic targets for various diseases.
合成法
The synthesis of 2-methoxy-N-(4-methylbenzyl)benzamide has been carried out through different methods. One of the most commonly used methods is the reaction between 2-methoxybenzoic acid and 4-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the desired compound, which can be purified through column chromatography.
科学的研究の応用
2-methoxy-N-(4-methylbenzyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the treatment of inflammation and pain. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are responsible for inducing inflammation and pain. This makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
特性
CAS番号 |
5554-10-9 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
2-methoxy-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H17NO2/c1-12-7-9-13(10-8-12)11-17-16(18)14-5-3-4-6-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
InChIキー |
VJJKHHXVMGXCFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC |
正規SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



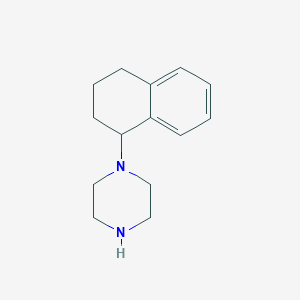
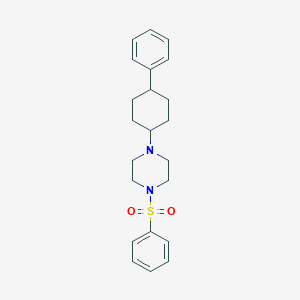
![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)
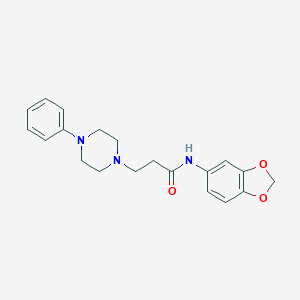

![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B185025.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)

![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)
